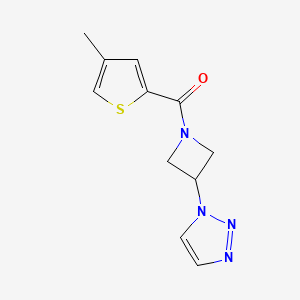

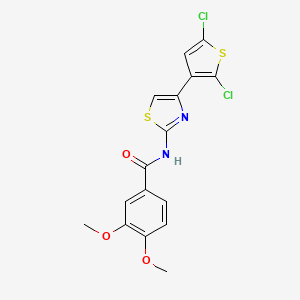

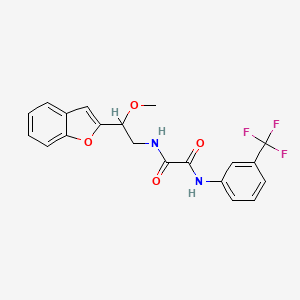

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The 1,2,3-triazole ring is known to participate in various chemical reactions due to its stability and unique electronic properties. It can act as a ligand in coordination chemistry, participate in cycloaddition reactions, and undergo N-alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the 1,2,3-triazole, azetidine, and thiophene rings. For example, the 1,2,3-triazole ring is known for its stability, which could contribute to the compound’s thermal stability .Mechanism of Action

Target of Action

Similar 1,2,3-triazole derivatives have been reported to inhibit the bcr-abl kinase, which plays a crucial role in chronic myeloid leukemia .

Mode of Action

It’s known that 1,2,3-triazole derivatives can form a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond . This interaction could potentially lead to changes in the target protein’s function.

Biochemical Pathways

Similar 1,2,3-triazole derivatives have been reported to inhibit a broad spectrum of bcr-abl mutants, which are associated with disease progression in chronic myeloid leukemia .

Pharmacokinetics

An adme analysis of similar 1,2,3-triazole hybrids indicated that these compounds possess a favorable profile and can be considered patient compliant .

Result of Action

Similar 1,2,3-triazole derivatives have shown moderate to excellent activity against various microbial strains .

Action Environment

It’s known that 1,2,3-triazoles have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Advantages and Limitations for Lab Experiments

One advantage of using (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone in lab experiments is its high potency and specificity. This compound has been shown to exhibit potent activity against a variety of biological targets, making it a useful tool for studying various biological processes. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain assays.

Future Directions

There are several future directions for research on (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of this compound's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify additional biological targets.

Synthesis Methods

The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone involves a multi-step process that starts with the reaction of 4-methylthiophen-2-ylamine with propargyl bromide to produce 4-methylthiophen-2-ylpropargylamine. This intermediate is then reacted with sodium azide in the presence of copper sulfate to yield 3-(1H-1,2,3-triazol-1-yl)propargylamine. Finally, the reaction of 3-(1H-1,2,3-triazol-1-yl)propargylamine with 2-chloro-1-(chloromethyl)ethanone leads to the formation of this compound.

Scientific Research Applications

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name |

(4-methylthiophen-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c1-8-4-10(17-7-8)11(16)14-5-9(6-14)15-3-2-12-13-15/h2-4,7,9H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYDTLREVOAQLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CC(C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Oxolan-2-yl)methoxy]pyrimidine](/img/structure/B2978602.png)

![(3-(4-fluorophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2978606.png)

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2978609.png)

![Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2978614.png)

![5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one](/img/structure/B2978617.png)